molecular formula C18H18N2O5S B2572053 N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide CAS No. 905688-23-5

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide

Cat. No.: B2572053
CAS No.: 905688-23-5
M. Wt: 374.41
InChI Key: JHSMZFWFBBVUDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide is a chemical compound designed for research purposes. Its molecular structure, which incorporates a 2,3-dihydro-1,4-benzodioxin ring system linked to a pyrrolidone core via a benzenesulfonamide group, suggests potential as a key intermediate or building block in medicinal chemistry and drug discovery programs. Researchers can leverage this compound in the synthesis and exploration of novel molecules targeting various biological pathways. The specific mechanism of action and primary research applications are compound-dependent and should be verified through scientific literature. This product is strictly for research use in laboratory settings and is not intended for diagnostic or therapeutic purposes.

Properties

IUPAC Name

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5S/c21-18-10-13(19-26(22,23)15-4-2-1-3-5-15)12-20(18)14-6-7-16-17(11-14)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHSMZFWFBBVUDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide typically involves multiple steps. One common method starts with the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in an aqueous alkaline medium to yield an intermediate compound . This intermediate is then treated with various alkyl or aralkyl halides in the presence of N,N-dimethylformamide (DMF) and lithium hydride (LiH) to produce the final sulfonamide derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Sulfonamide Formation and Functionalization

The sulfonamide group (-SO₂NH-) is central to the compound’s reactivity. It is synthesized via the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under alkaline conditions (pH 9–10) at ambient temperature . This nucleophilic substitution proceeds via deprotonation of the amine, followed by attack on the electrophilic sulfur in the sulfonyl chloride.

Key Reaction Conditions:

ParameterValue/DetailSource
Reactants2,3-dihydro-1,4-benzodioxin-6-amine + benzenesulfonyl chloride
SolventAqueous NaOH (pH 9–10)
Temperature25°C
Reaction Time3–4 hours
WorkupAcidification to pH 2–3 with HCl

The sulfonamide group subsequently serves as a nucleophilic site for further alkylation. For example, treatment with 2-bromo-N-(substituted-phenyl)acetamides in DMF (with LiH as a base) yields derivatives via N-alkylation :

Sulfonamide+R-BrDMF, LiHSulfonamide-R\text{Sulfonamide} + \text{R-Br} \xrightarrow{\text{DMF, LiH}} \text{Sulfonamide-R}

Reactivity of the Pyrrolidinone Ring

The 5-oxopyrrolidin-3-yl group contains a lactam (cyclic amide) structure. While direct reactions of this moiety are not explicitly documented, analogous lactams are known to undergo:

  • Hydrolysis : Under strong acidic or basic conditions, the lactam ring may open to form a linear amino acid derivative.

  • Reduction : Catalytic hydrogenation or LiAlH₄ could reduce the amide to a pyrrolidine, though this requires experimental validation.

Electrophilic Aromatic Substitution (EAS) on the Dioxin Ring

  • Nitration : Requires HNO₃/H₂SO₄, but regioselectivity remains unexplored.

  • Halogenation : Chlorination/bromination could occur at the para position relative to the sulfonamide group.

Stability and Degradation Pathways

  • Thermal Stability : The compound is stable under ambient conditions but may decompose at elevated temperatures (>200°C).

  • pH Sensitivity : The sulfonamide group is susceptible to hydrolysis under strongly acidic (pH < 2) or basic (pH > 12) conditions, yielding benzenesulfonic acid and the corresponding amine .

Derivatization for Biological Activity

The compound has been functionalized to enhance pharmacological properties. For example, coupling with 2-bromoacetamides introduces side chains that modulate α-glucosidase inhibitory activity . A representative derivative is:

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-fluorobenzenesulfonamide\text{N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-4-fluorobenzenesulfonamide}

DerivativeSubstituent (R)Biological TargetSource
7a4-Fluorophenylα-Glucosidase inhibitor
7d3-NitrophenylEnhanced potency

Mechanistic Insights

  • N-Alkylation Mechanism :

    • Step 1 : Deprotonation of the sulfonamide NH by LiH, generating a strong nucleophile.

    • Step 2 : Nucleophilic attack on the electrophilic carbon of the bromoacetamide.

    • Step 3 : Elimination of HBr, forming the alkylated product .

Scientific Research Applications

Research indicates that sulfonamide derivatives, including N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide, exhibit a range of biological activities. Notably:

  • Cardiovascular Effects : Various studies have demonstrated that sulfonamide derivatives can influence cardiovascular parameters. For instance, certain compounds have shown to decrease perfusion pressure and coronary resistance in isolated rat heart models. This suggests potential use in treating conditions like hypertension or heart failure .
  • Antidiabetic Properties : The compound has been evaluated for its anti-diabetic potential through α-glucosidase enzyme inhibitory studies. Such properties could position it as a candidate for managing diabetes by delaying carbohydrate absorption .
  • Anticonvulsant Activity : Some derivatives have been tested for their anticonvulsant effects in preclinical models. The ability to modulate seizure activity indicates potential applications in treating epilepsy and related disorders .

Therapeutic Potentials

The therapeutic potentials of this compound extend across various medical fields:

Therapeutic Area Potential Application
Cardiovascular MedicineManagement of hypertension and heart failure through vascular modulation .
Diabetes ManagementAs an α-glucosidase inhibitor to control blood sugar levels .
NeurologyTreatment of epilepsy and seizure disorders via anticonvulsant properties .

Case Studies

Several case studies highlight the efficacy and safety profiles of compounds related to this compound:

  • Cardiovascular Study : In a study involving isolated rat hearts, a sulfonamide derivative was shown to significantly reduce coronary resistance compared to controls, indicating its potential as a cardiovascular agent .
  • Diabetes Research : A series of experiments focusing on α-glucosidase inhibition demonstrated that specific derivatives could effectively lower postprandial blood glucose levels in diabetic models .
  • Anticonvulsant Evaluation : In preclinical trials using various seizure models, selected derivatives exhibited promising anticonvulsant activity with favorable safety profiles .

Comparison with Similar Compounds

Structural Analogues with Sulfonamide and 1,4-Benzodioxin Moieties
  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide (3): Synthesized via reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with 4-methylbenzenesulfonyl chloride, this compound replaces the pyrrolidinone group with a simpler methyl substituent. It was evaluated for antibacterial activity, demonstrating moderate efficacy against Gram-positive bacteria .
  • N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine (Substance 2) :
    This cyclopropane-containing derivative lacks the sulfonamide group but retains the 1,4-benzodioxin core. It was studied as a lysine-specific demethylase 1 (LSD1) inhibitor, highlighting the role of the benzodioxin ring in modulating epigenetic targets .

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Substituents Biological Activity Reference
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide C₁₈H₁₇FN₂O₅S Pyrrolidinone, sulfonamide Not specified (research use)
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-methylbenzenesulfonamide C₁₅H₁₅NO₄S Methylbenzenesulfonamide Antibacterial
trans-N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]-2-phenylcyclopropan-1-amine C₂₀H₂₂N₂O₂ Cyclopropane, ethyl linkage LSD1 inhibition
Heterocyclic Compounds with 1,4-Dioxane Rings
  • 3',4'-(1",4"-Dioxino)flavone (4f) and 3',4'-(2-Hydroxymethyl-1",4"-Dioxino)flavone (4g): These flavones, inspired by the antihepatotoxic agent silybin, incorporate a 1,4-dioxane ring. Compound 4g (with a hydroxymethyl group) showed superior activity against carbon tetrachloride-induced hepatotoxicity in rats, comparable to silymarin. This underscores the importance of polar substituents in enhancing therapeutic efficacy .
  • Its molecular weight (391.46 g/mol) is comparable to the target compound, suggesting similar pharmacokinetic profiles .

Table 2: 1,4-Dioxane Derivatives and Bioactivity

Compound Name Molecular Formula Key Features Activity Reference
3',4'-(2-Hydroxymethyl-1",4"-Dioxino)flavone C₂₀H₁₈O₆ Flavone, hydroxymethyl-dioxane Antihepatotoxic
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine C₂₃H₂₅N₃O₃ Pyridine, dimethylamino Research use (unspecified)
Functional Group Impact on Activity
  • Sulfonamide vs. Amine Groups : Sulfonamide-containing compounds (e.g., ) are often associated with antibacterial or enzyme-inhibitory properties due to their ability to mimic biological substrates. In contrast, amine derivatives (e.g., ) may target epigenetic regulators.
  • Pyrrolidinone vs.

Biological Activity

N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure that includes a benzodioxin moiety and a pyrrolidine ring, which contribute to its biological properties. The molecular formula is C13H13N2O5SC_{13}H_{13}N_{2}O_{5}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that are crucial for its interaction with biological targets.

Table 1: Structural Characteristics

ComponentDescription
Molecular Formula C13H13N2O5SC_{13}H_{13}N_{2}O_{5}S
Molecular Weight 301.37 g/mol
Functional Groups Benzodioxin, Pyrrolidine, Sulfonamide

The primary biological activity of this compound is attributed to its inhibition of specific enzymes:

Enzyme Targets

  • Cholinesterases : The compound has been shown to inhibit cholinesterase activity, which is vital for the breakdown of acetylcholine in the nervous system. This inhibition can enhance cholinergic signaling, potentially improving cognitive functions.
  • Lipoxygenase : Inhibition of lipoxygenase enzymes may contribute to anti-inflammatory effects by disrupting leukotriene synthesis.

Pharmacokinetics

Sulfonamides like this compound are generally absorbed from the gastrointestinal tract, metabolized in the liver, and excreted via bile or urine. The pharmacokinetic profile suggests a moderate half-life and potential for therapeutic applications in chronic conditions.

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties due to its cholinesterase inhibitory activity. In vitro studies have demonstrated enhanced synaptic transmission in neuronal cells treated with the compound, suggesting its potential use in treating neurodegenerative diseases such as Alzheimer's disease.

Anti-inflammatory Activity

The inhibition of lipoxygenase may also position this compound as a candidate for treating inflammatory disorders. Studies have shown that compounds with similar structures exhibit significant anti-inflammatory effects in animal models.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReferences
Cholinesterase Inhibition Enhanced cognitive function
Anti-inflammatory Reduced inflammation markers
Neuroprotective Improved synaptic transmission

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

  • Study on Cognitive Enhancement : A study involving animal models demonstrated that administration of this compound led to significant improvements in memory tasks compared to control groups. The mechanism was linked to increased acetylcholine levels due to cholinesterase inhibition.
  • Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of similar sulfonamide compounds. Results indicated a decrease in pro-inflammatory cytokines in treated animals, supporting the hypothesis that these compounds can modulate inflammatory responses.
  • Pharmacokinetic Studies : Research evaluating the pharmacokinetics of related compounds showed favorable absorption profiles and metabolic stability, suggesting potential for oral administration in therapeutic contexts.

Q & A

Q. What are the established synthetic routes for N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]benzenesulfonamide, and how are intermediates characterized?

The compound is synthesized via a multi-step process:

Primary sulfonamide formation : React 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under alkaline conditions (pH 10, aqueous Na₂CO₃) to yield the sulfonamide intermediate .

N-substitution : Treat the intermediate with alkyl/aryl halides in N,N-dimethylformamide (DMF) using lithium hydride (LiH) as a catalyst .

Structural confirmation : Use IR spectroscopy (to confirm sulfonamide N–H and C=O stretches), ¹H NMR (to verify aromatic protons and pyrrolidinone ring integration), and electron ionization mass spectrometry (EIMS) for molecular weight validation .

Q. What spectroscopic techniques are critical for confirming the structure of this compound and its derivatives?

  • IR spectroscopy : Identifies functional groups (e.g., sulfonamide S=O at ~1350 cm⁻¹, pyrrolidinone C=O at ~1680 cm⁻¹) .
  • ¹H NMR : Resolves aromatic protons (δ 6.8–7.5 ppm), benzenesulfonamide substituents, and pyrrolidinone ring protons (δ 2.5–4.0 ppm) .
  • X-ray crystallography : Resolves ambiguities in stereochemistry (e.g., dihedral angles in the benzodioxin ring) .

Q. How is the compound screened for biological activity, and what initial findings exist?

  • Antibacterial assays : Test against Gram-positive (S. aureus) and Gram-negative (E. coli) strains using agar diffusion or microdilution methods .
  • Enzyme inhibition : Evaluate inhibitory activity against lipoxygenase (LOX) or acetylcholinesterase (AChE) via spectrophotometric assays. For example, LOX inhibition is measured by monitoring linoleic acid oxidation at 234 nm .
  • Preliminary results : Derivatives show moderate LOX inhibition (IC₅₀ ~50–100 µM) and antibacterial zones of inhibition (10–15 mm) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and bioactivity of this compound?

  • Reaction path search : Use quantum chemical calculations (e.g., DFT) to predict energy barriers and intermediates, reducing trial-and-error experimentation .
  • Molecular docking : Screen derivatives against enzyme targets (e.g., AChE) to prioritize synthesis. For example, benzenesulfonamide derivatives may interact with catalytic triads via hydrogen bonding .
  • Machine learning : Train models on existing spectral and bioactivity data to predict optimal reaction conditions (e.g., solvent, catalyst) .

Q. How can contradictions in bioactivity data across studies be resolved?

  • Assay standardization : Control variables like enzyme source (e.g., human vs. bacterial LOX) and substrate concentration .
  • Structural analogs : Compare inhibitory activity of derivatives with minor substituent changes (e.g., para-methyl vs. nitro groups) to identify structure-activity relationships (SAR) .
  • Data normalization : Use statistical tools (e.g., ANOVA) to account for batch-to-batch variability in compound purity .

Q. What strategies improve yield and purity in large-scale synthesis?

  • Continuous flow reactors : Enhance heat/mass transfer for exothermic steps (e.g., sulfonylation) .
  • Membrane separation : Purify intermediates via nanofiltration to remove unreacted benzenesulfonyl chloride .
  • HPLC optimization : Use C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) to isolate the target compound .

Q. How can spectral data ambiguities (e.g., overlapping NMR peaks) be resolved?

  • 2D NMR techniques : Employ COSY (correlation spectroscopy) to assign coupled protons and HSQC (heteronuclear single quantum coherence) for carbon-proton connectivity .
  • Dynamic pH adjustment : Shift protonation states of acidic/basic groups (e.g., sulfonamide NH) to simplify splitting patterns .
  • Comparative analysis : Overlay spectra with closely related analogs (e.g., fluorobenzene derivatives) to identify substituent effects .

Methodological Challenges and Solutions

Q. How to design experiments for assessing metabolic stability in vitro?

  • Hepatocyte incubation : Incubate the compound with primary hepatocytes (human/rat) and quantify parent compound degradation via LC-MS/MS .
  • Microsomal stability : Use liver microsomes supplemented with NADPH to assess cytochrome P450-mediated metabolism .
  • Buffer design : Prepare ammonium acetate buffer (pH 6.5) to mimic physiological conditions during stability assays .

Q. What in silico tools are recommended for toxicity prediction?

  • ADMET prediction : Use SwissADME or ProTox-II to estimate permeability, cytochrome inhibition, and hepatotoxicity .
  • DEREK Nexus : Flag structural alerts (e.g., benzodioxin-related mutagenicity) .

Q. How to address low solubility in biological assays?

  • Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes to enhance aqueous solubility .
  • Salt formation : Synthesize sodium or hydrochloride salts of the sulfonamide group .
  • Nanoformulation : Encapsulate the compound in PLGA nanoparticles for sustained release .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.